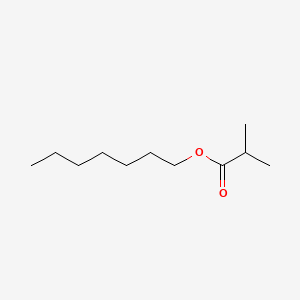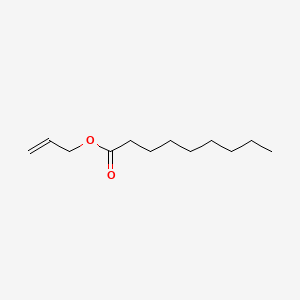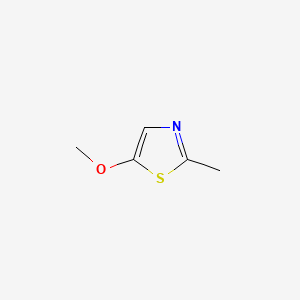
6-Ethyl-1,2,3,4-tetrahydroanthraquinone
Overview
Description
6-Ethyl-1,2,3,4-tetrahydroanthraquinone is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . It is often used as a co-solvent for the extraction of xylene from crude oil .
Physical And Chemical Properties Analysis
6-Ethyl-1,2,3,4-tetrahydroanthraquinone has a boiling point of approximately 343.02°C and a density of approximately 1.0752 . It is nonpolar and insoluble in water .Scientific Research Applications
Antibacterial and Anticancer Properties
6-Ethyl-1,2,3,4-tetrahydroanthraquinone, a derivative of tetrahydroanthraquinone, has shown potential in scientific research due to its biological activities. A study on anthraquinone derivatives from the mangrove-derived fungus Phomopsis sp. revealed that a compound closely related to 6-Ethyl-1,2,3,4-tetrahydroanthraquinone exhibited weak cytotoxicity against breast cancer cell lines and antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (Klaiklay et al., 2012). Another study synthesized a compound from tetrahydroanthraquinone and found it to inhibit the growth of various cancer cell lines, indicating potential antitumor properties (Morreal et al., 1990).
Industrial Applications
The compound is also significant in industrial applications, particularly in the production of hydrogen peroxide. A study on the hydrogenation of 2-ethyl-5,6,7,8-tetrahydroanthraquinone, a key step in hydrogen peroxide production, provided insights into the reaction kinetics and catalyst deactivation (Santacesaria et al., 1994). Another study focused on the effect of solvents on the rate of hydrogenation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, crucial for optimizing the anthraquinone method in industrial hydrogen peroxide production (Fajt et al., 2008).
Safety and Hazards
The safety data sheet for 6-Ethyl-1,2,3,4-tetrahydroanthraquinone advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXSNXYTNRKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051750 | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |
CAS RN |
15547-17-8 | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ETHYL-1,2,3,4-TETRAHYDROANTHROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z0U5SRU0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione in industrial chemistry?
A1: 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, also known as tetrahydro-2-ethylanthraquinone or 6-ethyl-1,2,3,4-tetrahydroanthraquinone, plays a crucial role in the industrial production of hydrogen peroxide via the anthraquinone process. [, ] This process involves a cyclic system where the anthraquinone derivative undergoes hydrogenation and oxidation reactions. []
Q2: How does the choice of solvent impact the hydrogenation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione?
A2: Research indicates that the rate of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione hydrogenation is significantly influenced by the solvent used. [] Specifically, the basic character of the solvent and its Hildebrand cohesion energy density were identified as the most impactful factors. [] This knowledge is critical for optimizing the industrial production of hydrogen peroxide by allowing for informed solvent selection to maximize reaction kinetics.
Q3: Are there analytical methods available to monitor 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione and related compounds during hydrogen peroxide production?
A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for this purpose. [] One such method utilizes normal-phase adsorption HPLC to separate and quantify 2-ethylanthraquinone, 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, and degradation products present in the hydrogen peroxide working solution. [] This method offers a simple, rapid, and accurate way to monitor these compounds, contributing to the efficiency and control of the anthraquinone process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)




